molecular formula C25H32F12N4O9 B8220443 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid

Cat. No.: B8220443
M. Wt: 760.5 g/mol
InChI Key: CNPCUHOUHURBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Role: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS 761440-75-9) is a key intermediate in synthesizing Brigatinib (5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine), a tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC) . The trifluoroacetic acid (TFA) component likely serves as a counterion in its salt form, enhancing solubility and stability during synthesis .

Synthesis:
The compound is synthesized via a multi-step process:

Amino substitution: 4-Fluoro-2-methoxy-1-nitrobenzene reacts with 1-methyl-4-(piperidin-4-yl)piperazine to form 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine .

Reduction: The nitro group is reduced to yield the aniline intermediate .

Final coupling: The intermediate reacts with a pyrimidine precursor to form Brigatinib .

Applications:
Primarily used in oncology drug development, its structural features—methoxy, piperidine, and methylpiperazine groups—enhance binding to kinase targets like ALK and EGFR .

Properties

IUPAC Name

2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O.4C2HF3O2/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2;4*3-2(4,5)1(6)7/h3-4,13-14H,5-12,18H2,1-2H3;4*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPCUHOUHURBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F12N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Substitution-Hydrogenation Strategy

The CN113024454A patent (2021) revolutionized the synthesis by optimizing reaction conditions and catalyst systems:

Step 1: Substitution Reaction
5-Fluoro-2-nitrobenzyl ether (II) and piperidone hydrochloride (III) undergo nucleophilic aromatic substitution in a dimethyl sulfoxide-water mixed solvent (1:0.5–2 v/v) at 75–80°C. Potassium carbonate acts as the base, while tetrabutylammonium bromide (10–20 mol%) facilitates the reaction. This step yields 1-(3-methoxy-4-nitrophenyl)piperidin-4-one (IV) with 90% yield and 98% purity.

Step 2: Reductive Amination and Hydrogenation
Compound IV reacts with N-methylpiperazine (V) in tetrahydrofuran under hydrogen (0.6–1.0 MPa) using 10% Pd/C (3–5 wt%). Molecular sieve 4A removes water, enabling efficient imine formation and nitro reduction. The final product, 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, is isolated via recrystallization (petroleum ether-ethyl acetate) with an overall yield of 78–82%.

Solvent and Catalyst Optimization

Key advancements in this method include:

  • Solvent Systems : Mixed solvents (e.g., DMSO-water) enhance solubility and reaction rates.

  • Catalyst Loading : Reduced Pd/C usage (3–5 wt%) lowers costs without compromising efficiency.

  • Temperature Control : Mild conditions (50–55°C) prevent decomposition of heat-sensitive intermediates.

Alternative Reduction Strategies

Tin(II) Chloride-Mediated Reduction

Ambeed’s protocol (2020) employs tin(II) chloride dihydrate in dimethylformamide at 80°C to reduce nitro intermediates. For example, 1-methyl-4-(4-nitrophenyl)piperazine undergoes reduction to 4-(4-methylpiperazin-1-yl)aniline with 74% yield. While cost-effective, this method generates stoichiometric tin waste, complicating purification.

Polymethylhydrosiloxane (PMHS) Reduction

The Royal Society of Chemistry’s approach (2023) utilizes PMHS with Pd(OAc)₂ in tetrahydrofuran. This method achieves 72–85% yields for analogous anilines under ambient pressure, avoiding hydrogen gas handling.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Pressure Yield Cost
Pd/C Hydrogenation10% Pd/C50–55°C0.6–1.0 MPa78–82%High
SnCl₂ ReductionNone80°CAmbient74%Low
PMHS ReductionPd(OAc)₂0–25°CAmbient72–85%Moderate

Key Findings :

  • Pd/C hydrogenation offers the highest yields but requires specialized equipment for high-pressure reactions.

  • Tin-mediated reductions are economical but environmentally taxing.

  • PMHS systems balance yield and safety, ideal for small-scale synthesis.

Trifluoroacetic Acid Salt Formation

The final step involves treating the free base with trifluoroacetic acid (TFA) in a polar solvent (e.g., ethanol or dichloromethane). Protonation of the aniline nitrogen enhances solubility and stability, facilitating purification via recrystallization or column chromatography.

Analytical Characterization

Purity and Identity Confirmation :

  • Melting Point : 168–171°C (intermediate IV).

  • NMR : δ 2.34 (s, NCH₃), 3.41 (br s, NH₂), 6.64–6.80 (ArH) for 4-(4-methylpiperazin-1-yl)aniline.

  • Mass Spectrometry : m/z 191 [M+H]⁺ for the free base.

Industrial Scalability and Environmental Impact

The CN113024454A method is preferred for scale-up due to its high yield and solvent recycling (e.g., tetrahydrofuran recovery). In contrast, tin-based routes face regulatory hurdles due to heavy metal waste. Emerging methods, such as PMHS reduction, align with green chemistry principles but require further optimization for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Intermediate for ASP3026 and Brigatinib

The compound is notably used as an intermediate in the synthesis of ASP3026, a small molecule inhibitor that targets ALK, which is implicated in various malignancies, including non-small cell lung cancer (NSCLC). ASP3026 has shown promising anti-tumor effects and is part of ongoing clinical investigations aimed at treating solid tumors and B-cell lymphomas .

Brigatinib, another critical drug in oncology, utilizes this compound in its synthesis. Brigatinib is designed to treat patients with ALK-positive NSCLC who have progressed on crizotinib. It effectively suppresses both ALK and EGFR pathways, thereby enhancing therapeutic efficacy against resistant cancer phenotypes .

Case Studies and Research Findings

Case Study 1: Efficacy Against NSCLC
A study highlighted the effectiveness of ASP3026 in preclinical models of NSCLC. The compound demonstrated significant tumor regression and prolonged survival rates compared to control groups .

Case Study 2: Broad Spectrum Activity
Research indicated that compounds derived from this intermediate exhibited activity against a range of cancer cell lines, including those resistant to standard therapies. The antiproliferative activity was assessed using various assays, revealing IC50 values that suggest potent anticancer properties .

Potential in Other Therapeutic Areas

While primarily recognized for its oncological applications, there is emerging interest in the broader therapeutic potential of this compound. Its structural analogs have been explored for use in treating central nervous system disorders and metabolic syndromes due to their ability to modulate specific neurotransmitter systems and metabolic pathways .

Comparative Analysis of Related Compounds

Compound NameTarget PathwayIndicationDevelopment Stage
ASP3026ALKNSCLCClinical Trials
BrigatinibALK/EGFRNSCLCApproved
Other AnaloguesVariousCNS DisordersPreclinical

Mechanism of Action

The mechanism of action of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-Benzenamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Structural Features Biological Role Synthesis Route Reference
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline; TFA (761440-75-9) C₁₈H₂₈N₄O·C₂HF₃O₂ Methoxy, piperidine-piperazine hybrid, TFA counterion Brigatinib intermediate Substitution-reduction-coupling
4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline (N/A) C₁₂H₁₅F₃N₂ Trifluoromethyl, piperidine Unknown (structural analog) Not specified
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (N/A) C₁₃H₁₈F₃N₃ Trifluoromethyl, methylpiperazinylmethyl Pharmaceutical intermediate Not detailed
4-(4-Methylpiperazino)aniline (16153-81-4) C₁₁H₁₇N₃ Methylpiperazine, no piperidine Research chemical Direct substitution
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (959795-70-1) C₁₆H₂₅N₄ Piperidine-piperazine hybrid, no methoxy Kinase inhibitor intermediate Similar to Brigatinib pathway
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (1254058-34-8) C₁₈H₂₈N₄O Methoxy (3-position), piperidine-piperazine Impurity/analog in drug synthesis Positional isomer synthesis

Key Differences and Implications:

Substituent Effects :

  • Methoxy Position : The 2-methoxy group in the target compound optimizes spatial orientation for kinase binding, whereas the 3-methoxy isomer (CAS 1254058-34-8) may reduce efficacy due to altered electronic effects .
  • Trifluoromethyl vs. Methoxy : Compounds like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline exhibit enhanced lipophilicity but may lack selectivity due to the strong electron-withdrawing CF₃ group.

Piperazine-Piperidine Hybrid: The dual piperazine-piperidine moiety in the target compound improves solubility and target engagement compared to simpler analogs like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) .

Synthetic Complexity: The target compound requires multi-step synthesis with Pd-catalyzed coupling , while analogs like 4-(4-methylpiperazino)aniline are synthesized via direct substitution, reducing cost but limiting structural complexity .

Biological Activity: The target compound’s role in Brigatinib highlights its importance in oncology.

Biological Activity

2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, often referred to as a component in the synthesis of various pharmacologically active compounds, has garnered attention for its biological activity, particularly as an intermediate in the development of receptor tyrosine kinase inhibitors. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C17H28N4O
  • Molecular Weight : 304.43 g/mol
  • CAS Number : 761440-75-9
  • MDL Number : MFCD12827955

This compound is characterized by the presence of a methoxy group and a piperazine moiety, which are significant for its interaction with biological targets.

The compound acts primarily as a small molecule inhibitor targeting the anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). Its role in inhibiting these kinases is crucial for the treatment of various malignancies, including solid tumors and B-cell lymphomas. The mechanism involves the blockade of signaling pathways that promote tumor growth and survival.

Anti-Tumor Effects

Research indicates that 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline demonstrates significant anti-tumor activity through apoptosis induction in cancer cells. The compound has been linked to promising results in preclinical models, particularly in studies involving ALK-positive tumors.

Study Findings
Study A (2020)Demonstrated that ASP3026 (related compound) effectively inhibited tumor growth in ALK-positive lung cancer models.
Study B (2023)Showed apoptosis induction in B-cell lymphoma cells treated with analogs containing the piperazine structure.

Neuroprotective Properties

In addition to its anti-tumor activity, there is emerging evidence that compounds structurally related to 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline exhibit neuroprotective effects. For instance, agonists targeting the D3 dopamine receptor have been shown to protect dopaminergic neurons from degeneration in various animal models.

Case Studies

  • Case Study on ALK Inhibition
    • Objective : Evaluate the efficacy of ASP3026.
    • Results : Significant reduction in tumor size was observed in mice with ALK-positive lung cancer after treatment with ASP3026.
    • : The compound effectively targets ALK pathways, leading to reduced tumor proliferation.
  • Neuroprotective Effects
    • Objective : Investigate the neuroprotective potential against MPTP-induced neurodegeneration.
    • Results : Compounds similar to 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline provided significant protection against neuronal loss.
    • : Suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline and its trifluoroacetic acid salt?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline can react with trifluoroacetic acid (TFA) in isopropanol under reflux to form the TFA salt . Purification methods include recrystallization (using polar solvents like ethanol) or chromatography (e.g., silica gel or HPLC) to achieve ≥95% purity . Key steps involve optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of aniline to TFA) and controlling temperature to minimize side products.

Q. How should researchers characterize the compound’s structural and chemical properties?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy and piperazine/piperidine moieties).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C18_{18}H28_{28}N4_4O·CF3_3COOH, theoretical MW 418.4).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths/angles, especially for piperazine-piperidine conformational analysis .
  • Elemental analysis : Validate purity (≥98% for synthesis intermediates) .

Q. What solvent systems and storage conditions ensure stability?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolytically unstable in aqueous acidic/basic conditions. Store at −20°C under inert gas (argon) to prevent oxidation of the aniline group . Stability studies recommend monitoring via HPLC every 6 months to detect degradation (e.g., TFA dissociation or amine oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Introduce methyl/methoxy groups at the 5-position (as in CAS 1356963-01-3) to assess steric/electronic effects on receptor binding .
  • Biological assays : Test kinase inhibition (e.g., EGFR mutants) using cell-based assays, correlating IC50_{50} values with computational docking results (e.g., AutoDock Vina) .
  • Salt forms : Compare trifluoroacetate with hydrochloride salts for solubility differences impacting bioavailability .

Q. What computational methods resolve electronic or conformational ambiguities in the compound’s structure?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps (e.g., amine basicity) .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., piperazine-piperidine flexibility in receptor binding pockets) using GROMACS .
  • Crystallographic data validation : Cross-reference SHELX-refined structures with Cambridge Structural Database entries to resolve bond-angle discrepancies .

Q. How should researchers address contradictions in experimental data (e.g., purity vs. bioactivity)?

  • Batch comparison : Analyze multiple synthetic batches via LC-MS to identify impurities (e.g., unreacted aniline or TFA adducts) .
  • Bioassay normalization : Use internal standards (e.g., reference inhibitors) to control for purity-related variability in IC50_{50} measurements .
  • Environmental controls : Replicate assays under standardized O2_2/humidity levels to isolate stability effects .

Q. What strategies identify degradation products during long-term stability studies?

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and pH extremes (pH 2–12), followed by LC-MS/MS to detect byproducts (e.g., demethylated piperazine or oxidized aniline) .
  • Mechanistic studies : Use isotopic labeling (18O^{18}O-H2_2O) to trace hydrolysis pathways .

Methodological Notes

  • Key references : Synthesis (), crystallography (), stability (), and SAR ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.